molecular formula C6H10ClNO3 B2497427 (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt CAS No. 1378386-85-6

(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt

Cat. No.: B2497427
CAS No.: 1378386-85-6
M. Wt: 179.6
InChI Key: RBINVDSWYDCVNS-JEDNCBNOSA-N
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Description

(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt is a chemical compound with the molecular formula C6H9NO3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt typically involves the esterification of (S)-4-oxopyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 4-oxopyrrolidine-2-carboxylic acid.

    Reduction: (S)-Methyl 4-hydroxypyrrolidine-2-carboxylate.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in pyrrolidine metabolism. It may also interact with receptors or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoproline: A related compound with similar structural features.

    Ethyl 4-oxopyrrolidine-2-carboxylate: Another ester derivative of 4-oxopyrrolidine-2-carboxylic acid.

Uniqueness

(S)-Methyl 4-oxopyrrolidine-2-carboxylate HCl salt is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl (2S)-4-oxopyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h5,7H,2-3H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBINVDSWYDCVNS-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378386-85-6
Record name methyl (2S)-4-oxopyrrolidine-2-carboxylate hydrochloride
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